molecular formula C16H20O4 B6324376 cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid;  95% CAS No. 735275-10-2

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%

Cat. No. B6324376
CAS RN: 735275-10-2
M. Wt: 276.33 g/mol
InChI Key: GGLONURMMVTTST-YPMHNXCESA-N
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Description

“Cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 . The compound is chiral and contains a mixture of enantiomers .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H20O4/c1-20-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(9-11)16(18)19/h5-8,11,13H,2-4,9-10H2,1H3,(H,18,19)/t11-,13+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

It should be stored at a temperature between 28°C . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

Cyclohexane Derivatives in Crystallography and Molecular Interaction Studies

Research by Smith and Wermuth (2012) on cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines revealed the structures and hydrogen-bonding patterns of these compounds. This study contributes to the understanding of molecular interactions and crystal structures, which is vital for developing new materials and pharmaceuticals (Smith & Wermuth, 2012).

Cyclohexane Derivatives in Environmental Microbiology

Weyrauch et al. (2017) identified cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid as a metabolite in the anaerobic degradation of naphthalene by sulfate-reducing bacteria. This discovery highlights the role of cyclohexane derivatives in biodegradation pathways and environmental remediation processes (Weyrauch et al., 2017).

Cyclohexane Derivatives in Organic Synthesis and Chemical Transformations

The study on the cis-trans isomerization of homologous 2-hydroxycycloalkanecarboxylic acids by Gyarmati et al. (2006) provides insights into chemical reactions and transformations relevant to organic synthesis. Understanding these processes is crucial for the development of synthetic methodologies and the creation of novel organic compounds (Gyarmati et al., 2006).

Cyclohexane Derivatives in Material Sciences

The exploration of cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride by Uchida et al. (2003) into crystal structures and material properties further demonstrates the versatility of cyclohexane derivatives in materials science. Such research aids in the design and development of new materials with specific mechanical, optical, or thermal properties (Uchida et al., 2003).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemical compounds should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(9-11)16(18)19/h5-8,11,13H,2-4,9-10H2,1H3,(H,18,19)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLONURMMVTTST-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149455
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

735275-10-2
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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